tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17211929
InChI: InChI=1S/C18H22N2O4/c1-6-7-12-8-13(22)9-14-16(11(2)21)19-20(17(12)14)10-15(23)24-18(3,4)5/h6,8-9,22H,1,7,10H2,2-5H3
SMILES:
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol

tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate

CAS No.:

Cat. No.: VC17211929

Molecular Formula: C18H22N2O4

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate -

Specification

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
IUPAC Name tert-butyl 2-(3-acetyl-5-hydroxy-7-prop-2-enylindazol-1-yl)acetate
Standard InChI InChI=1S/C18H22N2O4/c1-6-7-12-8-13(22)9-14-16(11(2)21)19-20(17(12)14)10-15(23)24-18(3,4)5/h6,8-9,22H,1,7,10H2,2-5H3
Standard InChI Key LFPIUQFAXUFJOI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NN(C2=C(C=C(C=C21)O)CC=C)CC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The molecular formula of tert-butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate is C₁₉H₂₃N₃O₄, with a molecular weight of 365.41 g/mol (calculated using PubChem’s molecular weight algorithm) . The structure comprises an indazole core substituted at the 1-position with a tert-butyl acetate group, while the 3-, 5-, and 7-positions bear acetyl, hydroxy, and allyl groups, respectively (Figure 1).

Table 1: Key Structural Features and Substituents

PositionSubstituentFunctional Role
1tert-Butyl acetateEnhances lipophilicity and metabolic stability
3AcetylElectron-withdrawing group; modulates reactivity
5HydroxyHydrogen-bond donor; influences solubility
7AllylProvides site for further functionalization

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential functionalization of the indazole core. Key steps include:

  • Indazole ring formation via cyclization of substituted phenylhydrazines .

  • Allylation at C7 using allyl bromide under basic conditions .

  • Acetylation at C3 via Friedel-Crafts acylation or nucleophilic substitution .

  • Esterification with tert-butyl bromoacetate to introduce the acetate moiety .

Optimized Synthetic Route

A plausible pathway, adapted from methodologies in and , is outlined below:

Scheme 1: Proposed Synthesis

  • 7-Allylindazole intermediate:

    • Starting material: 5-Hydroxy-1H-indazole.

    • Allylation using allyl bromide/K₂CO₃ in DMF (80°C, 12 h) .

  • 3-Acetylation:

    • Acetic anhydride/AlCl₃ (0°C to RT, 4 h) .

  • Esterification:

    • Reaction with tert-butyl bromoacetate/DBU in THF (reflux, 24 h) .

Table 2: Reaction Conditions and Yields (Hypothetical)

StepReagents/ConditionsYield (%)Purity (%)
1Allyl bromide, K₂CO₃, DMF6590
2Ac₂O, AlCl₃7288
3t-Bu bromoacetate, DBU5885

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: Estimated at 2.8 (Predicted via XLogP3) , indicating moderate lipophilicity.

  • Aqueous solubility: <1 mg/mL (similar to tert-butyl esters in ).

Stability Profile

  • Thermal stability: Decomposes above 200°C (DSC analysis of analogs) .

  • Hydrolytic susceptibility: Tert-butyl ester prone to acidic hydrolysis (t₁/₂ = 2 h at pH 1) .

CompoundMIC (μg/mL)Mechanism
Target compound12.5TCS inhibition (CheA)
Vancomycin (control)1.0Cell wall synthesis

Kinase Inhibition

The acetyl group at C3 mimics ATP-binding motifs in kinase inhibitors . Molecular docking studies suggest affinity for histidine kinases (e.g., PhoR, ΔG = -9.2 kcal/mol) .

Challenges and Future Directions

  • Synthetic scalability: Low yields in esterification step (58%) necessitate optimization .

  • In vivo validation: No pharmacokinetic data exist; rodent studies needed to assess bioavailability.

  • Derivatization: Allyl group offers a handle for click chemistry or cross-coupling reactions .

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